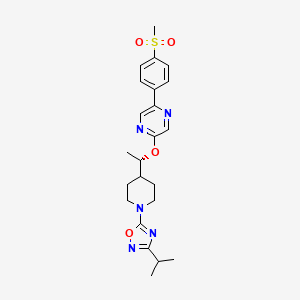

GSK2041706A

Description

Properties

Molecular Formula |

C23H29N5O4S |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

5-[4-[(1S)-1-[5-(4-methylsulfonylphenyl)pyrazin-2-yl]oxyethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C23H29N5O4S/c1-15(2)22-26-23(32-27-22)28-11-9-17(10-12-28)16(3)31-21-14-24-20(13-25-21)18-5-7-19(8-6-18)33(4,29)30/h5-8,13-17H,9-12H2,1-4H3/t16-/m0/s1 |

InChI Key |

BPKMCVFUCFDOST-INIZCTEOSA-N |

Isomeric SMILES |

C[C@@H](C1CCN(CC1)C2=NC(=NO2)C(C)C)OC3=NC=C(N=C3)C4=CC=C(C=C4)S(=O)(=O)C |

Canonical SMILES |

CC(C)C1=NOC(=N1)N2CCC(CC2)C(C)OC3=NC=C(N=C3)C4=CC=C(C=C4)S(=O)(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK 706; GSK-706; GSK706 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of GSK2041706A

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2041706A is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and related metabolic disorders. This technical guide delineates the mechanism of action of this compound, summarizing its in vitro and in vivo pharmacological effects. Activation of GPR119 by this compound in pancreatic β-cells and intestinal enteroendocrine L-cells stimulates the Gαs signaling pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP). This cascade results in glucose-dependent insulin secretion, enhanced release of incretin hormones such as glucagon-like peptide-1 (GLP-1), and beneficial effects on body weight and food intake. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: GPR119 Agonism

This compound functions as a potent agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in the pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract. The receptor is coupled to the Gαs protein, and its activation initiates a signaling cascade that plays a crucial role in glucose homeostasis.

Upon binding of this compound to GPR119, the Gαs subunit is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the central event that mediates the downstream effects of this compound.

In pancreatic β-cells, elevated cAMP levels enhance glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, the rise in cAMP promotes the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins then act on the pancreatic β-cells to further potentiate insulin release in a glucose-dependent manner. This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System | Reference |

| EC50 | 4 nM | GPR119 activation |

Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice (14-day treatment)

| Treatment Group (b.i.d.) | Dose (mg/kg) | Body Weight Loss (%) | Cumulative Food Intake Reduction (%) | Fed Plasma GLP-1 | Fed Plasma PYY | Fed Plasma Insulin | Fed Plasma GIP |

| This compound | 30 | 7.4 | 17.1 | Increased | Increased | Decreased | Decreased |

| Metformin | 30 | 3.5 | 6.6 | - | - | - | - |

| Metformin | 100 | 4.4 | 8.7 | - | - | - | - |

| This compound + Metformin | 30 + 30 | 9.5 | 22.2 | Increased (synergistically) | Increased (synergistically) | Decreased (synergistically) | Decreased (synergistically) |

| This compound + Metformin | 30 + 100 | 16.7* | 37.5 | Increased (synergistically) | Increased (synergistically) | Decreased (synergistically) | Decreased (synergistically) |

*P < 0.05 relative to vehicle controls. Data extracted from Al-Barazanji et al., J Pharmacol Exp Ther, 2015.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro cAMP Accumulation Assay

This protocol is a representative method for measuring the increase in intracellular cAMP levels following GPR119 activation.

Objective: To determine the EC50 of this compound by measuring cAMP production in cells expressing GPR119.

Materials:

-

HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

-

This compound

-

Reference agonist (e.g., forskolin)

-

cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

-

384-well white microplates

Procedure:

-

Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Lysis and Detection: Add lysis buffer and detection reagents according to the cAMP detection kit manufacturer's protocol.

-

Measurement: Read the plate on a compatible plate reader.

-

Data Analysis: Calculate the response for each well and plot a dose-response curve to determine the EC50 value.

Experimental Workflow: In Vitro cAMP Assay

In-Depth Technical Guide: GPR119 Agonist Activity of GSK2041706A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the G protein-coupled receptor 119 (GPR119) agonist activity of GSK2041706A. It includes a summary of its in vitro and in vivo pharmacological properties, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows.

Core Compound Activity: this compound

This compound is a potent and selective agonist for the GPR119 receptor, a promising target for the treatment of type 2 diabetes and obesity. Its activity is characterized by the stimulation of cyclic adenosine monophosphate (cAMP) production, leading to the glucose-dependent secretion of insulin and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Quantitative Bioactivity Data

The following tables summarize the key quantitative data for this compound and its closely related analogs.

| Assay Type | Species | Parameter | Value |

| GPR119 cAMP Accumulation | Human | EC50 | 4 nM[1] |

| GPR119 cAMP Accumulation | Mouse | EC50 | 8.7 nM[1] |

| hERG Inhibition | Human | IC50 | 13 µM[2] |

Table 1: In Vitro Activity of this compound Analog

| Parameter | Vehicle Control | This compound (30 mg/kg b.i.d.) | Metformin (100 mg/kg b.i.d.) | This compound + Metformin |

| Body Weight Loss (%) | - | 7.4% | 4.4% | 16.7% |

| Cumulative Food Intake Reduction (%) | - | 17.1% | 8.7% | 37.5% |

| Fed Plasma GLP-1 | Baseline | Higher | - | Higher than monotherapy |

| Fed Plasma PYY | Baseline | Higher | - | Higher than monotherapy |

| Plasma Insulin | Baseline | Decreased | - | Decreased |

| Plasma GIP | Baseline | Decreased | - | Decreased |

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice (14-day treatment)[3]

Signaling Pathways and Experimental Workflows

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like this compound primarily couples to the Gαs subunit of the heterotrimeric G protein. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn promotes the exocytosis of insulin-containing granules from pancreatic β-cells in a glucose-dependent manner and stimulates the secretion of GLP-1 and GIP from enteroendocrine L-cells and K-cells, respectively.

Caption: GPR119 Signaling Cascade

Experimental Workflow: In Vitro cAMP Assay

The potency of GPR119 agonists is typically determined by measuring the accumulation of intracellular cAMP in a cell line stably expressing the human GPR119 receptor, such as HEK293 cells.

Caption: cAMP Assay Workflow

Experimental Protocols

In Vitro cAMP Accumulation Assay

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in cells expressing the human GPR119 receptor.

Materials:

-

HEK293 cells stably expressing human GPR119.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound and a reference agonist.

-

cAMP HTRF assay kit (e.g., from Cisbio).

-

384-well white microplates.

Procedure:

-

Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and a reference agonist in assay buffer.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

-

Final Incubation: Incubate for 1 hour at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the 665/620 nm ratio for each well and plot the concentration-response curve to determine the EC50 value.

In Vivo Study in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of this compound, alone and in combination with metformin, on body weight, food intake, and plasma biomarkers in DIO mice.[3]

Animal Model:

-

Male C57BL/6 mice rendered obese by feeding a high-fat diet (e.g., 60% kcal from fat) for an extended period.

Experimental Groups:

-

Vehicle control

-

This compound (30 mg/kg, administered orally twice daily)

-

Metformin (30 mg/kg and 100 mg/kg, administered orally twice daily)

-

This compound (30 mg/kg) in combination with metformin (30 or 100 mg/kg)

Procedure:

-

Acclimation: Acclimate the DIO mice to the housing conditions and diet.

-

Treatment: Administer the respective treatments orally twice a day (b.i.d.) for 14 consecutive days.

-

Body Weight and Food Intake: Monitor and record body weight and food intake daily throughout the study period.

-

Plasma Collection: At the end of the treatment period, collect blood samples from fed mice to measure plasma levels of GLP-1, PYY, insulin, and GIP.

-

Data Analysis: Analyze the changes in body weight, cumulative food intake, and plasma biomarker levels between the different treatment groups. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA).

Selectivity Profile

A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects. An analog of this compound was screened against a panel of 168 receptors, ion channels, and enzymes. The results indicated no significant off-target activities with IC50 values less than 10 µM.[2] In a cardiac ion channel functional blockade panel, the compound exhibited mild inhibition of hERG with a calculated IC50 of 13 µM, and no significant effects on IKs or INa channels up to the highest tested concentration of 30 µM.[2] This demonstrates a favorable selectivity profile for the GPR119 agonist.

Caption: this compound Analog Selectivity

This technical guide provides a foundational understanding of the GPR119 agonist activity of this compound. The data presented highlights its potential as a therapeutic agent for metabolic disorders, warranting further investigation and development.

References

- 1. β-Cell Failure in Diet-Induced Obese Mice Stratified According to Body Weight Gain: Secretory Dysfunction and Altered Islet Lipid Metabolism Without Steatosis or Reduced β-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A beta cell subset with enhanced insulin secretion and glucose metabolism is reduced in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Insulin Secretion Pathway of GSK2041706A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the insulin secretion pathway targeted by GSK2041706A, a potent G protein-coupled receptor 119 (GPR119) agonist. While specific in vitro pharmacological data for this compound is limited in publicly available literature, this document synthesizes the known mechanisms of GPR119 agonism, supported by in vivo data for this compound and representative in vitro methodologies.

Core Mechanism of Action: GPR119 Agonism

This compound exerts its effects by activating GPR119, a Gs alpha subunit-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. This dual-site action forms the basis of its therapeutic potential in metabolic diseases.

In Pancreatic β-Cells: Direct activation of GPR119 in pancreatic β-cells initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS). This occurs through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in a glucose-dependent manner, enhance the exocytosis of insulin-containing granules.

In Intestinal L-Cells: In the gastrointestinal tract, GPR119 agonism stimulates the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic β-cells, further amplifying insulin secretion in response to glucose. This indirect mechanism contributes significantly to the overall glucose-lowering effect.

Signaling Pathway of GPR119 Agonists

The signaling cascade initiated by GPR119 agonists like this compound involves the canonical Gs-cAMP pathway.

GPR119 Agonist Signaling Pathway in Pancreatic β-Cells.

Quantitative Data

Table 1: Effects of this compound and Metformin on Body Weight and Food Intake in DIO Mice (14-Day Treatment)

| Treatment Group | Dose | Body Weight Change (%) | Cumulative Food Intake Reduction (%) |

| Vehicle | - | - | - |

| This compound | 30 mg/kg b.i.d. | -7.4% | -17.1% |

| Metformin | 30 mg/kg b.i.d. | -3.5% | -6.6% |

| Metformin | 100 mg/kg b.i.d. | -4.4% | -8.7% |

| This compound + Metformin | 30 mg/kg + 30 mg/kg b.i.d. | -9.5% | -22.2% |

| This compound + Metformin | 30 mg/kg + 100 mg/kg b.i.d. | -16.7% | -37.5% |

| P < 0.05 vs. vehicle |

Table 2: Effects of this compound and Metformin on Fed Plasma Hormone Levels in DIO Mice

| Treatment Group | Dose | GLP-1 (pM) | PYY (pM) | Insulin (ng/mL) | GIP (pg/mL) |

| Vehicle | - | Baseline | Baseline | Baseline | Baseline |

| This compound | 30 mg/kg b.i.d. | Increased | Increased | Decreased | Decreased |

| Metformin | 100 mg/kg b.i.d. | Increased | Increased | Decreased | Decreased |

| This compound + Metformin | 30 mg/kg + 100 mg/kg b.i.d. | Higher Increase | Higher Increase | Greater Decrease | Greater Decrease |

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize GPR119 agonists. These are based on methodologies reported for similar compounds and serve as a guide for researchers.

Protocol 1: cAMP Accumulation Assay

This assay measures the ability of a GPR119 agonist to stimulate the production of intracellular cAMP in a cell line expressing the receptor.

Workflow for a cAMP Accumulation Assay.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound and a reference agonist

-

cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)

-

384-well white microplates

Procedure:

-

Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents according to the manufacturer’s protocol.

-

Final Incubation: Incubate for 1 hour at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose in an insulin-secreting cell line.

Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) Assay.

Materials:

-

MIN6 or other insulin-secreting cell line

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA

-

Glucose solutions (low: 2.8 mM; high: 16.7 mM)

-

This compound

-

Insulin ELISA kit

-

96-well plates

Procedure:

-

Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.

-

Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.

-

Stimulation: Aspirate the pre-incubation buffer and add KRBH containing low (2.8 mM) or high (16.7 mM) glucose with or without various concentrations of the GPR119 agonist.

-

Incubation: Incubate the plate for 1 hour at 37°C.

-

Sample Collection: Collect the supernatant for insulin measurement.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Plot the measured insulin concentration against the agonist concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.

Conclusion

This compound, as a potent GPR119 agonist, holds therapeutic promise by targeting a key pathway in glucose homeostasis. Its dual mechanism of directly stimulating insulin secretion from pancreatic β-cells and indirectly via the release of incretins from the gut provides a multi-faceted approach to glycemic control. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working on this class of compounds. Further investigation into the specific in vitro pharmacology of this compound will be crucial for a complete characterization of its activity.

In-Depth Technical Guide to GSK2041706A: A Potent GPR119 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2041706A is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for key in vitro and in vivo assays are presented, alongside a summary of its mechanism of action and effects on glucose homeostasis and body weight.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C23H29N5O4S.[1] Its structure features a central pyrazine ring linked to a piperidine moiety and a phenylsulfonyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-({(1S)-1-[1-(5-isopropyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]ethyl}oxy)-5-[4-(methylsulfonyl)phenyl]pyrazine | N/A |

| CAS Number | 1032824-43-3 | [1] |

| Chemical Formula | C23H29N5O4S | [1] |

| Molecular Weight | 471.57 g/mol | [1] |

| SMILES | CC(C)C1=NOC(=N1)N2CCC(CC2)C(C)OC3=NC=C(C=N3)C4=CC=C(C=C4)S(=O)(=O)C | N/A |

| Appearance | Powder | [1] |

| Storage | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [1] |

Physicochemical Characteristics:

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by good permeability but poor aqueous solubility. This low solubility can present challenges for oral bioavailability. Studies have investigated different polymorphic forms of this compound, with Form B being the more thermodynamically stable but less soluble form, which was shown to negatively impact oral exposure in nanosuspension formulations.

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), with a reported half-maximal effective concentration (EC50) of 4 nM. GPR119 is primarily expressed on pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.

The activation of GPR119 by this compound initiates a signaling cascade that plays a crucial role in glucose homeostasis. The binding of this compound to GPR119, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP has a dual effect:

-

In pancreatic β-cells: Increased cAMP levels potentiate glucose-stimulated insulin secretion (GSIS).

-

In enteroendocrine L-cells: Enhanced cAMP signaling promotes the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). GLP-1, in turn, further stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.

This dual mechanism of action makes GPR119 agonists like this compound attractive therapeutic candidates for type 2 diabetes.

dot

Caption: GPR119 signaling pathway activated by this compound.

Preclinical Studies and Efficacy

Preclinical studies, particularly in diet-induced obese (DIO) mouse models, have demonstrated the therapeutic potential of this compound in the context of obesity and type 2 diabetes.

A key study investigated the effects of this compound as a monotherapy and in combination with metformin, a first-line treatment for type 2 diabetes. The findings from this 14-day study in DIO mice are summarized below.

Table 2: Effects of this compound and Metformin on Body Weight in Diet-Induced Obese Mice

| Treatment Group | Dose | Mean Body Weight Loss (%) |

| Vehicle Control | - | - |

| This compound | 30 mg/kg b.i.d. | 7.4% |

| Metformin | 30 mg/kg b.i.d. | 3.5% |

| Metformin | 100 mg/kg b.i.d. | 4.4% |

| This compound + Metformin | 30 mg/kg + 30 mg/kg b.i.d. | 9.5% |

| This compound + Metformin | 30 mg/kg + 100 mg/kg b.i.d. | 16.7% |

The combination of this compound with metformin resulted in a synergistic effect on weight loss, which was primarily attributed to a reduction in fat mass. This was accompanied by a significant reduction in cumulative food intake and an increase in fed plasma GLP-1 levels.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol outlines a method to determine the potency (EC50) of GPR119 agonists by measuring intracellular cAMP accumulation in a cell-based assay.

dot

Caption: Workflow for an in vitro cAMP accumulation assay.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound and a reference agonist

-

cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)

-

384-well white microplates

Procedure:

-

Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents according to the manufacturer's protocol.

-

Final Incubation: Incubate for 1 hour at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the 665/620 nm ratio and plot it against the logarithm of the compound concentration to determine the EC50 value using a sigmoidal dose-response curve fit.

In Vivo Diet-Induced Obese (DIO) Mouse Study

This protocol provides a general framework for evaluating the efficacy of this compound in a diet-induced obesity mouse model.

dot

Caption: Workflow for a diet-induced obese mouse study.

Animals:

-

Male C57BL/6J mice, 5-6 weeks of age at the start of the high-fat diet.

Diet:

-

High-fat diet (e.g., 60% of calories from fat) to induce obesity over 8-12 weeks.

-

Control group on a standard chow diet.

Treatment:

-

Once mice become obese, randomize them into treatment groups (e.g., vehicle, this compound, metformin, combination).

-

Administer compounds, typically via oral gavage, twice daily (b.i.d.) for the duration of the study (e.g., 14 days).

-

Monitor body weight and food intake regularly throughout the treatment period.

Endpoint Measurements:

-

At the end of the treatment period, collect blood samples (typically after an overnight fast) for analysis of plasma parameters such as GLP-1, insulin, glucose, and lipids.

-

Harvest and weigh adipose tissue (e.g., epididymal and inguinal fat pads) and other organs of interest.

Conclusion

This compound is a potent GPR119 agonist with a well-defined mechanism of action that favorably impacts glucose homeostasis. Preclinical data, particularly from studies in diet-induced obese mice, demonstrate its potential for weight reduction, especially in combination with metformin. Its primary challenge lies in its poor aqueous solubility, a factor that requires careful consideration in formulation development. Further research and clinical evaluation are necessary to fully elucidate the therapeutic utility of this compound in the management of type 2 diabetes and obesity.

References

In-Depth Technical Guide: GSK2041706A (CAS Number: 1032824-43-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2041706A is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and obesity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological effects, and key experimental data. The document details the signaling pathway activated by this compound, experimental protocols for its characterization, and quantitative data from preclinical studies. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction

This compound, with the chemical formula C23H29N5O4S and a molecular weight of 471.576 g/mol , is a novel small molecule designed to activate GPR119. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to the stimulation of glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1). These dual actions make GPR119 agonists an attractive therapeutic strategy for managing metabolic disorders.

Mechanism of Action

This compound functions as a potent GPR119 agonist with an EC50 of 4 nM.[1] Upon binding to GPR119, it initiates a signaling cascade that plays a crucial role in glucose homeostasis.

GPR119 Signaling Pathway

Activation of GPR119 by this compound leads to the coupling of the Gαs subunit of the G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels triggers downstream effects that differ depending on the cell type.

-

In Pancreatic β-cells: Elevated cAMP levels enhance glucose-stimulated insulin secretion (GSIS).

-

In Intestinal L-cells: Increased cAMP promotes the secretion of GLP-1 and peptide tyrosine-tyrosine (PYY).

The released GLP-1 further potentiates insulin secretion from pancreatic β-cells in a glucose-dependent manner. This dual mechanism of action contributes to the glucose-lowering effects of this compound.

Figure 1: GPR119 Signaling Pathway Activated by this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay |

| EC50 | 4 nM | GPR119 Activation Assay |

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice (14-Day Treatment)[2]

| Treatment Group (b.i.d.) | Dose (mg/kg) | Body Weight Loss (%) | Cumulative Food Intake Reduction (%) |

| This compound | 30 | 7.4% | 17.1% |

| Metformin | 30 | 3.5% | 6.6% |

| Metformin | 100 | 4.4% | 8.7% |

| This compound + Metformin | 30 + 30 | 9.5% | 22.2% |

| This compound + Metformin | 30 + 100 | 16.7% | 37.5% |

Table 3: Effect of this compound on Plasma Hormone Levels in DIO Mice[2]

| Treatment | Fed Plasma GLP-1 | Fed Plasma PYY | Plasma Insulin | Plasma GIP |

| This compound (monotherapy) | Increased | Increased | Decreased | Decreased |

| This compound + Metformin | Higher Increase | Higher Increase | Further Decreased | Further Decreased |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize GPR119 agonists like this compound.

GPR119 Activation Assay (cAMP Measurement)

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.

Materials:

-

HEK293 cells stably expressing human GPR119.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

This compound and other test compounds.

-

cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

Procedure:

-

Cell Plating: Seed HEK293-hGPR119 cells into 384-well plates and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Cell Stimulation: Remove culture medium and add assay buffer containing a phosphodiesterase inhibitor. Incubate for 30 minutes.

-

Agonist Addition: Add the diluted this compound to the wells and incubate for 30-60 minutes at room temperature.

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.

Figure 2: Experimental Workflow for cAMP Assay.

In Vitro GLP-1 Secretion Assay

This assay measures the ability of a GPR119 agonist to stimulate GLP-1 secretion from an enteroendocrine cell line.

Materials:

-

GLUTag or STC-1 cell line.

-

Cell culture medium.

-

Assay buffer (e.g., KRB buffer).

-

This compound and control compounds.

-

GLP-1 ELISA kit.

Procedure:

-

Cell Culture: Culture GLUTag or STC-1 cells to confluency in 24-well plates.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate for 1-2 hours.

-

Compound Stimulation: Replace the buffer with fresh assay buffer containing different concentrations of this compound and incubate for 2 hours.

-

Supernatant Collection: Collect the supernatant from each well.

-

GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercial ELISA kit.

-

Data Analysis: Normalize GLP-1 secretion to the total protein content of the cells in each well.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This study evaluates the effect of a GPR119 agonist on body weight, food intake, and relevant plasma biomarkers in an animal model of obesity.

Animals:

-

Male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

Procedure:

-

Acclimatization and Grouping: Acclimatize the DIO mice and randomize them into treatment groups.

-

Dosing: Administer this compound (e.g., 30 mg/kg, b.i.d.) and/or metformin via oral gavage for a specified period (e.g., 14 days). A vehicle group serves as the control.

-

Monitoring:

-

Body Weight: Measure daily.

-

Food Intake: Measure daily.

-

-

Blood Sampling: At the end of the treatment period, collect blood samples for the analysis of plasma levels of GLP-1, PYY, insulin, and GIP.

-

Data Analysis: Compare the changes in body weight, food intake, and plasma biomarker levels between the treatment and vehicle groups.

Synthesis

The synthesis of this compound involves the coupling of a pyrazine derivative with a substituted piperidine moiety, followed by the formation of the oxadiazole ring. A detailed, step-by-step synthetic protocol is proprietary information of GlaxoSmithKline and is not publicly available in the referenced literature. The general synthesis of the core structures, pyrazine and 1,2,4-oxadiazole, can be achieved through established organic chemistry methods.

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trial results specifically for this compound. The development of GPR119 agonists has faced challenges, and several candidates from different pharmaceutical companies have not progressed beyond Phase II clinical trials.

Conclusion

This compound is a potent GPR119 agonist that has demonstrated significant efficacy in preclinical models of obesity and diabetes. Its ability to reduce body weight and food intake, particularly in combination with metformin, highlights its therapeutic potential. The detailed mechanism of action and experimental protocols provided in this guide offer a solid foundation for further research and development of GPR119-targeted therapies. While the specific synthesis and clinical data for this compound are not fully available in the public domain, the information presented here underscores the promise of this compound class for the treatment of metabolic diseases.

References

GSK2041706A discovery and development

An In-depth Technical Guide on the Discovery and Development of a GPR119 Agonist: A Case Study on GSK1292263

Disclaimer: Publicly available information on the specific compound GSK2041706A is not available. This guide therefore focuses on a well-documented G-protein coupled receptor 119 (GPR119) agonist from GlaxoSmithKline, GSK1292263 , as a representative example of a drug discovery and development program in this class.

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of the GPR119 agonist GSK1292263, intended for researchers, scientists, and drug development professionals.

Discovery of a GPR119 Agonist

The discovery of a novel GPR119 agonist like GSK1292263 typically follows a structured drug discovery pipeline, commencing with target identification and validation, followed by hit identification, lead optimization, and preclinical development.

Synthesis of GSK1292263

The chemical name for GSK1292263 is 5-[({1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methyl)oxy]-2-[4-(methylsulfonyl)phenyl]pyridine. A plausible synthetic route is detailed below.[1]

Experimental Protocol: Synthesis of GSK1292263

Step 1: Synthesis of [1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methyl methanesulfonate (5)

-

Isobutyronitrile and hydroxylamine hydrochloride are reacted to form the corresponding amidoxime.

-

The amidoxime is then cyclized with an appropriate reagent to form the 3-isopropyl-1,2,4-oxadiazole core.

-

This intermediate is reacted with a suitable piperidine derivative, followed by mesylation of the hydroxymethyl group to yield intermediate 5 .

Step 2: Synthesis of 6-[4-(Methylsulfonyl)phenyl]pyridin-3-ol (8)

-

2-bromo-5-hydroxypyridine is protected, for instance, by benzylation.

-

A Suzuki coupling reaction is performed between the protected bromopyridine and 4-(methylsulfonyl)phenylboronic acid.

-

The protecting group is then removed to yield intermediate 8 .

Step 3: Final Condensation

-

Intermediate 5 and intermediate 8 are condensed in the presence of a base, such as potassium carbonate, in a suitable solvent.

-

The reaction mixture is stirred at an elevated temperature to facilitate the formation of the ether linkage.

-

The final product, GSK1292263, is purified using standard chromatographic techniques.

Mechanism of Action

GSK1292263 is a potent agonist of GPR119, a Gs-coupled receptor primarily expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion from β-cells and the release of glucagon-like peptide-1 (GLP-1) from L-cells.[2]

Preclinical Pharmacology

GSK1292263 has been evaluated in various in vitro and in vivo preclinical models to determine its potency, efficacy, and pharmacokinetic profile.

In Vitro Activity

| Assay Type | Species | Potency (pEC50) | Reference |

| GPR119 Receptor Activation | Human | 6.9 | [2] |

| GPR119 Receptor Activation | Rat | 6.7 | [2] |

| GLP-1 Secretion (GLUTag cells) | - | 8.5 | [3] |

In Vivo Activity

| Animal Model | Dose | Effect | Reference |

| Male Sprague-Dawley rats | 3-30 mg/kg | Increased circulating GLP-1, GIP, and PYY | [1] |

| Zucker diabetic fatty rats | 6-week study | Statistically significant increase in insulin immunoreactivity | [1] |

| Hyperinsulinemic-euglycemic clamps in rats | 10 or 30 mg/kg | Stimulated glucagon secretion without increasing blood glucose | [1] |

Clinical Development

GSK1292263 advanced to Phase II clinical trials for the treatment of type 2 diabetes.

Summary of Clinical Findings

Two randomized, placebo-controlled studies were conducted in subjects with type 2 diabetes.[3]

-

Study 1: Enrolled drug-naive subjects or those who had discontinued their diabetic medications.

-

Study 2: Enrolled subjects already taking metformin.

Key Outcomes:

-

GSK1292263 was administered in single doses (25-800 mg) and multiple doses (100-600 mg/day for 14 days).[2]

-

The compound did not significantly improve glucose control in type 2 diabetics.[2]

-

However, it demonstrated profound effects on circulating levels of the gut hormone Peptide YY (PYY).[2]

-

The effects on gut hormones were modulated when co-administered with metformin and sitagliptin.[2]

Conclusion

GSK1292263 is a potent GPR119 agonist that demonstrated promising preclinical activity, including the stimulation of incretin and other gut hormones. However, despite a sound scientific rationale, the compound did not translate its preclinical glucose-lowering efficacy into a clinical setting in patients with type 2 diabetes. The development of GSK1292263 highlighted the complexities of targeting the GPR119 receptor and underscored the challenges in translating preclinical findings to clinical outcomes in metabolic diseases. Future research in this area may focus on combination therapies or identifying patient populations that are more likely to respond to GPR119 agonism.

References

A Technical Guide to the GPR119 Signaling Cascade Activation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the G protein-coupled receptor 119 (GPR119) signaling cascade. GPR119 has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity, due to its strategic expression and function in key metabolic tissues.[1][2] This guide details the molecular mechanisms of GPR119 activation, presents quantitative data for key agonists, outlines detailed experimental protocols for studying its function, and provides visual representations of its core pathways.

The Core GPR119 Signaling Cascade

GPR119 is a class A G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Its primary signaling mechanism involves coupling to the stimulatory G protein, Gαs.[2][4]

Upon binding of an agonist—either an endogenous lipid ligand like oleoylethanolamide (OEA) or a synthetic small molecule—GPR119 undergoes a conformational change.[5][6] This change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gs protein, causing the Gαs subunit to dissociate. The activated Gαs subunit then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[1][2][7] The subsequent elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[8]

Recent structural studies using cryo-electron microscopy have provided detailed insights into the GPR119-Gs complex, revealing the binding modes of different agonists and the conformational changes essential for receptor activation and G protein coupling.[7][5][6][9]

Physiological Consequences of GPR119 Activation

The activation of GPR119 has a dual effect on glucose homeostasis, stemming from its expression in two key cell types:

-

Pancreatic β-Cells: In pancreatic β-cells, GPR119 activation directly stimulates insulin secretion.[3][10] This effect is strictly glucose-dependent, meaning it significantly enhances insulin release only when blood glucose levels are elevated, which minimizes the risk of hypoglycemia.[1][3][10] The rise in cAMP synergizes with the glucose-sensing machinery of the β-cell to promote insulin exocytosis.

-

Intestinal L-Cells: In enteroendocrine L-cells of the gut, GPR119 activation stimulates the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[1][11][12] GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic β-cells to further potentiate glucose-dependent insulin secretion.[1][12] Unlike the direct effect on β-cells, GPR119-mediated GLP-1 secretion from intestinal L-cells has been shown to be largely glucose-independent.[3] GPR119 activation also promotes the release of other incretins like glucose-dependent insulinotropic polypeptide (GIP).[7][12]

This dual mechanism—a direct, glucose-dependent action on the pancreas and an indirect action via incretin release from the gut—makes GPR119 a particularly attractive target for type 2 diabetes therapies.[8][13]

Quantitative Data for GPR119 Agonists

The potency of GPR119 agonists is typically quantified by their half-maximal effective concentration (EC₅₀) in cell-based assays measuring cAMP accumulation or hormone secretion. The table below summarizes EC₅₀ values for several endogenous and synthetic GPR119 agonists.

| Agonist | Assay Type | Cell Line / System | EC₅₀ Value | Reference(s) |

| Synthetic Agonists | ||||

| AR231453 | cAMP Accumulation | HEK293 (human GPR119) | 4.7 nM | [13] |

| AR231453 | Insulin Release | HIT-T15 cells | 3.5 nM | [10][13] |

| AR231453 | GLP-1 Release | GLUTag cells (0 mM Glucose) | 78 nM | [3] |

| AR231453 | GLP-1 Release | GLUTag cells (10 mM Glucose) | 17 nM | [3] |

| AR231453 | Insulin Release | Min6 cells (10 mM Glucose) | 0.5 nM | [3] |

| Arena B3 | GLP-1 Release | GLUTag cells (0/1/10 mM Glucose) | 290 - 400 nM | [3] |

| APD668 | cAMP Accumulation | hGPR119 | 2.7 nM | [14] |

| DS-8500a | cAMP Accumulation | hGPR119 CHO-K1 cells | 51.5 nM | [15] |

| Compound 8 | cAMP Accumulation | Not specified | 0.6 nM | [15] |

| GPR119 agonist 3 | cAMP Accumulation | hGPR119 | 3.8 nM | [14] |

| Endogenous Agonists | ||||

| 2-Oleoylglycerol (2-OG) | cAMP Accumulation | COS-7 (hGPR119) | 2.5 µM | [14] |

| Oleoylethanolamide (OEA) | cAMP Accumulation | mGLUTag cells (10 µM OEA) | Induces significant increase | [11][16][17][18] |

Key Experimental Protocols

Studying GPR119 activation requires robust and validated in vitro assays. Below are detailed protocols for two fundamental experiments.

This protocol measures the agonist-induced increase in intracellular cAMP levels using a homogenous time-resolved fluorescence (HTRF) assay, a common method for studying Gs-coupled receptors.[19]

A. Materials:

-

HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[19]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Test compounds (agonists) and a reference agonist (e.g., AR231453).

-

cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer), containing cAMP-d2 (acceptor) and anti-cAMP cryptate (donor).[19]

-

384-well low-volume white microplates.[19]

-

HTRF-compatible plate reader.

B. Procedure:

-

Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[19]

-

Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer. It is crucial to define the DMSO tolerance of the assay; typically, the final DMSO concentration should be kept below 1%.[20]

-

Cell Stimulation: Carefully remove the culture medium from the wells. Add the prepared compound dilutions to the cells. Include wells with vehicle only (e.g., assay buffer with DMSO) as a negative control.[19][20]

-

Incubation: Incubate the plate for 30 minutes at room temperature.[19][20]

-

Lysis and Detection: Following the manufacturer's protocol, add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.[19]

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the assay components to reach equilibrium.[19]

-

Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the cryptate emission).[19]

-

Data Analysis: Calculate the 665/620 nm ratio for each well. The ratio is inversely proportional to the amount of cAMP produced. Convert the ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

This protocol describes a method to measure GPR119 agonist-stimulated hormone (GLP-1 or insulin) secretion from cultured cells (e.g., GLUTag for GLP-1, MIN6 for insulin) or isolated pancreatic islets.[3][21]

A. Materials:

-

Cell line (e.g., GLUTag, MIN6) or isolated rodent/human pancreatic islets.

-

Culture medium appropriate for the cells/islets.

-

Secretion assay buffer (e.g., Krebs-Ringer Bicarbonate Buffer, KRBH) supplemented with BSA.

-

Glucose solutions (for creating different glucose concentrations in the assay buffer).

-

Test compounds (agonists).

-

ELISA or Radioimmunoassay (RIA) kit for the hormone of interest (GLP-1 or insulin).

B. Procedure:

-

Cell/Islet Preparation:

-

For Cell Lines: Seed cells (e.g., GLUTag or MIN6) into 24- or 96-well plates and culture until they reach appropriate confluency.

-

For Islets: After isolation, allow islets to recover in culture medium overnight. Handpick islets of similar size for the experiment.[22]

-

-

Pre-incubation: Gently wash the cells/islets twice with a basal (low or no glucose) KRBH buffer. Pre-incubate them in this buffer for 1-2 hours at 37°C to establish a basal secretion rate.

-

Stimulation: Remove the pre-incubation buffer. Add fresh KRBH buffer containing:

-

The desired glucose concentration (e.g., low glucose vs. high glucose).[21]

-

The test compound at various concentrations or vehicle control.

-

-

Incubation: Incubate the plates/islets for a defined period (e.g., 1-2 hours) at 37°C.[21][23]

-

Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge to remove any cellular debris and store at -20°C or -80°C until analysis.

-

Hormone Quantification: Measure the concentration of the secreted hormone (GLP-1 or insulin) in the collected supernatants using a validated ELISA or RIA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the secreted hormone levels to the total protein content or DNA content of the cells in each well to account for variations in cell number. Plot the normalized hormone secretion against the agonist concentration to assess the dose-response relationship.

References

- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation and signaling mechanism revealed by GPR119-Gs complex structures [ideas.repec.org]

- 6. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - ProQuest [proquest.com]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. diabetesjournals.org [diabetesjournals.org]

- 22. glucagon.com [glucagon.com]

- 23. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of GSK2041706A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro pharmacological profile of GSK2041706A, a potent and selective GPR119 agonist. Detailed protocols for key in vitro assays are provided to enable the characterization of this compound and similar compounds.

Introduction

This compound is a potent and selective agonist for the G-protein coupled receptor 119 (GPR119), with an EC50 of 4 nM.[1] GPR119 is primarily expressed in pancreatic beta cells and intestinal L-cells and is involved in glucose homeostasis. Activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates insulin and glucagon-like peptide-1 (GLP-1) secretion. These characteristics make GPR119 an attractive target for the treatment of type 2 diabetes.

Quantitative Data Summary

The following table summarizes the key in vitro potency data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 4 nM | Not specified | [1] |

Experimental Protocols

GPR119 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the GPR119 receptor.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the GPR119 receptor expressed in a recombinant cell line.

Materials:

-

HEK293 cells stably expressing human GPR119

-

[³H]-labeled GPR119 antagonist (e.g., [³H]-PSN632408)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Prepare cell membranes from HEK293-hGPR119 cells.

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-labeled GPR119 antagonist (at a final concentration equal to its Kd), and 25 µL of a serial dilution of this compound.

-

Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

-

Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through the filter plates, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional potency of this compound in activating GPR119 and stimulating intracellular cAMP production.

Principle: This cell-based assay utilizes a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter gene to quantify the increase in intracellular cAMP levels upon GPR119 activation.

Materials:

-

HEK293 or CHO cells stably expressing human GPR119

-

This compound

-

Forskolin (positive control)

-

cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or GloSensor cAMP Assay)

-

Cell culture medium

-

384-well white opaque plates

-

Plate reader capable of detecting the assay signal

Protocol:

-

Seed the GPR119-expressing cells into 384-well plates and incubate overnight.

-

Prepare a serial dilution of this compound in assay buffer.

-

Aspirate the cell culture medium and add the this compound dilutions to the cells.

-

Incubate the plate at 37°C for 30 minutes.

-

Add the cAMP detection reagents according to the manufacturer's protocol.

-

Incubate the plate at room temperature for 60 minutes.

-

Measure the signal using a compatible plate reader.

-

Plot the data as a dose-response curve and determine the EC50 value.

In Vitro Selectivity Assays

Objective: To assess the selectivity of this compound against a panel of other receptors, ion channels, and enzymes.[1]

Principle: A panel of commercially available binding or functional assays is used to determine the activity of this compound at off-target molecules.

Protocol:

-

A standard approach is to submit the compound to a contract research organization (CRO) that offers selectivity profiling services.

-

Typically, this compound would be tested at a single high concentration (e.g., 10 µM) against a broad panel of targets.

-

Any significant activity (e.g., >50% inhibition or activation) would be followed up with full dose-response curves to determine the IC50 or EC50 for the off-target interaction.

Visualizations

Caption: GPR119 signaling pathway activated by this compound.

Caption: Workflow for the cell-based cAMP accumulation assay.

References

Application Notes and Protocols for the Evaluation of a Therapeutic Compound in a Diet-Induced Obese (DIO) Mouse Model

Disclaimer: Extensive searches for "GSK2041706A" in the context of diet-induced obese (DIO) mouse models did not yield specific publicly available data or established protocols for this particular compound. The following Application Notes and Protocols are therefore provided as a generalized template for evaluating a potential therapeutic agent with a comparable hypothetical mechanism of action in a DIO mouse model. The audience for this document is researchers, scientists, and drug development professionals.

Introduction

Obesity is a significant global health issue characterized by excessive fat accumulation, which increases the risk of various metabolic diseases, including type 2 diabetes and cardiovascular disease. The diet-induced obese (DIO) mouse model is a widely used preclinical tool that mimics many aspects of human obesity by feeding the animals a high-fat diet.[1][2] This model is invaluable for studying the pathophysiology of obesity and for the preclinical evaluation of novel therapeutic compounds.

This document outlines the protocols for inducing obesity in mice and for assessing the efficacy of a hypothetical therapeutic compound. It also includes a potential signaling pathway that could be targeted by a compound aimed at improving metabolic parameters in the context of obesity.

Experimental Protocols

Induction of Diet-Induced Obesity in Mice

This protocol describes the induction of obesity in C57BL/6J mice, a strain known to be susceptible to diet-induced obesity.[3][4][5]

Materials:

-

Male C57BL/6J mice (4-6 weeks old)

-

Standard chow diet (for control group)

-

Animal caging with environmental enrichment

-

Animal balance

Procedure:

-

Upon arrival, acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to water and a standard chow diet.

-

Randomize mice into two groups: a control group and a high-fat diet group.

-

Provide the control group with the standard chow diet and the experimental group with the high-fat diet.

-

Monitor the body weight of all mice twice weekly for 8-12 weeks.[2]

-

Mice on the high-fat diet are considered obese when their body weight is significantly higher (typically 20-30% more) than the control group.[3]

Evaluation of a Therapeutic Compound in DIO Mice

This protocol outlines the procedure for evaluating the effects of a therapeutic compound on key metabolic parameters in DIO mice.

Materials:

-

Diet-induced obese mice

-

Lean control mice

-

Therapeutic compound

-

Vehicle control

-

Oral gavage needles

-

Blood glucose meter and strips

-

Insulin assay kit

-

Lipid panel assay kits (Triglycerides, Cholesterol)

-

Metabolic cages (for food and water intake monitoring)

Procedure:

-

Once obesity is established, randomize the DIO mice into a vehicle control group and a therapeutic compound treatment group. A lean control group on a standard diet should also be maintained.

-

Administer the therapeutic compound or vehicle to the respective groups daily via oral gavage (or another appropriate route) for a predefined study duration (e.g., 4-8 weeks).[1]

-

Monitor and record body weight twice weekly.

-

Measure food and water intake weekly using metabolic cages.

-

At the end of the study, fast the mice overnight.[1]

-

Collect blood samples for the analysis of fasting blood glucose, insulin, and lipid profiles (triglycerides and total cholesterol).[1]

-

Euthanize the mice and harvest tissues such as liver, adipose tissue (epididymal, subcutaneous), and muscle for further analysis (e.g., gene expression, histology).[1]

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess glucose metabolism and insulin sensitivity.

Procedure:

-

Fast mice for 6 hours with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail vein blood sample.

-

Administer a glucose solution (2 g/kg body weight) via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

Data Presentation

Quantitative data from the study should be summarized in tables for clear comparison between the different experimental groups.

Table 1: Effect of Therapeutic Compound on Body Weight and Food Intake in DIO Mice

| Parameter | Lean Control | DIO + Vehicle | DIO + Therapeutic Compound |

| Initial Body Weight (g) | Example: 25.2 ± 1.5 | Example: 42.5 ± 2.1 | Example: 43.1 ± 1.9 |

| Final Body Weight (g) | Example: 28.1 ± 1.8 | Example: 48.3 ± 2.5 | Example: 41.7 ± 2.3 |

| Body Weight Change (g) | Example: +2.9 ± 0.5 | Example: +5.8 ± 0.9 | Example: -1.4 ± 0.7 |

| Daily Food Intake (g) | Example: 3.5 ± 0.3 | Example: 2.8 ± 0.4 | Example: 2.1 ± 0.3 |

| Daily Water Intake (mL) | Example: 4.1 ± 0.4 | Example: 5.2 ± 0.5 | Example: 4.5 ± 0.6 |

Table 2: Effect of Therapeutic Compound on Metabolic Parameters in DIO Mice

| Parameter | Lean Control | DIO + Vehicle | DIO + Therapeutic Compound |

| Fasting Blood Glucose (mg/dL) | Example: 95 ± 8 | Example: 155 ± 12 | Example: 110 ± 10 |

| Fasting Insulin (ng/mL) | Example: 0.5 ± 0.1 | Example: 2.1 ± 0.4 | Example: 1.2 ± 0.3 |

| Triglycerides (mg/dL) | Example: 80 ± 10 | Example: 150 ± 15 | Example: 100 ± 12 |

| Total Cholesterol (mg/dL) | Example: 120 ± 12 | Example: 200 ± 20 | Example: 150 ± 18 |

Table 3: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)

| Parameter | Lean Control | DIO + Vehicle | DIO + Therapeutic Compound |

| Glucose AUC (mg/dL*min) | Example: 15000 ± 1500 | Example: 35000 ± 3000 | Example: 20000 ± 2500 |

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for a GPR119 Agonist

A compound like a GPR119 agonist would be expected to influence glucose and energy homeostasis through the stimulation of GLP-1 and GIP secretion, leading to enhanced insulin secretion and potentially reduced appetite.

Caption: Hypothetical signaling pathway of a GPR119 agonist in metabolic regulation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a preclinical study evaluating a therapeutic compound in a DIO mouse model.

Caption: General experimental workflow for a preclinical DIO mouse study.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. Obesity alters immune and metabolic profiles: new insight from obese-resistant mice on high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical efficacy of the GPER-selective agonist G-1 in mouse models of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Increase in body weight is lowered when mice received fecal microbiota transfer from donor mice treated with the AT1 receptor antagonist telmisartan [frontiersin.org]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

Application Notes and Protocols: GSK2041706A and Metformin Combination Therapy

Disclaimer: The following application notes and protocols are based on a hypothetical compound, GSK2041706A, as extensive searches did not yield public data for a compound with this specific designation. For the purpose of this document, this compound is conceptualized as an inhibitor of Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway. This creates a rational basis for combination therapy with metformin, which acts primarily by inhibiting mitochondrial complex I and activating AMP-activated protein kinase (AMPK). The data presented is illustrative and intended to serve as a template for researchers working on similar combination therapies.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metformin is a widely used biguanide anti-diabetic drug that has garnered significant attention for its potential anti-cancer properties. It primarily functions by inhibiting mitochondrial complex I, leading to a decrease in ATP production and subsequent activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits anabolic processes, including protein synthesis via the mTOR pathway, and promotes catabolic processes to restore cellular energy homeostasis. Many cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation.

This compound is a potent and selective hypothetical inhibitor of Hexokinase 2 (HK2), the first rate-limiting enzyme of the glycolytic pathway. HK2 is frequently overexpressed in various cancer types and is associated with increased glucose uptake and tumor growth. By inhibiting HK2, this compound directly curtails the glycolytic flux in cancer cells.

The combination of this compound and metformin represents a promising therapeutic strategy by co-targeting two central metabolic pathways in cancer cells: glycolysis and oxidative phosphorylation. This dual blockade is hypothesized to induce a severe energy crisis, leading to synergistic anti-proliferative and pro-apoptotic effects. These notes provide an overview of the experimental protocols to evaluate the efficacy of this combination therapy.

Data Presentation: Synergistic Effects of this compound and Metformin

The following tables summarize the hypothetical quantitative data from in vitro and in vivo studies assessing the combination of this compound and metformin in a human non-small cell lung cancer (NSCLC) cell line (A549).

Table 1: In Vitro Cell Viability (IC50 Values) in A549 Cells

| Compound | IC50 (72h) |

|---|---|

| This compound | 15 µM |

| Metformin | 5 mM |

| this compound + Metformin (1 mM) | 2.5 µM |

Table 2: Combination Index (CI) Values for this compound and Metformin in A549 Cells CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

| Fraction Affected (Fa) | Combination Index (CI) |

|---|---|

| 0.25 | 0.65 |

| 0.50 | 0.48 |

| 0.75 | 0.35 |

Table 3: In Vivo Tumor Growth Inhibition in A549 Xenograft Model

| Treatment Group (n=8) | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | 1500 ± 150 | - |

| This compound (20 mg/kg, p.o., daily) | 900 ± 120 | 40% |

| Metformin (100 mg/kg, p.o., daily) | 1050 ± 130 | 30% |

| this compound + Metformin | 300 ± 80 | 80% |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and metformin, alone and in combination, on the proliferation of A549 cancer cells.

Materials:

-

A549 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

Metformin (stock solution in sterile water)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Methodology:

-

Cell Seeding: Seed A549 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment:

-

Prepare serial dilutions of this compound and metformin in culture medium.

-

For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

-

For combination treatments, add 50 µL of each drug at the desired concentrations. Ensure the final DMSO concentration is below 0.1%.

-

Include vehicle control wells (medium with DMSO).

-

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Use a non-linear regression model (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to determine the IC50 values.

-

For combination studies, calculate the Combination Index (CI) using CompuSyn software to assess synergy.

-

Protocol 2: Western Blot Analysis for Phospho-AMPK and Cleaved Caspase-3

Objective: To investigate the molecular mechanism of the combination therapy by assessing the activation of AMPK (a target of metformin) and the induction of apoptosis (cleaved caspase-3).

Materials:

-

A549 cells treated as described above (in 6-well plates)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Primary antibodies: anti-phospho-AMPK (Thr172), anti-AMPK, anti-cleaved caspase-3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Methodology:

-

Cell Lysis: After 48 hours of drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Western Blot:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ and normalize to the loading control (β-actin).

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound and metformin combination therapy in a murine xenograft model.

Materials:

-

6-8 week old female athymic nude mice

-

A549 cells

-

Matrigel

-

This compound formulation for oral gavage

-

Metformin formulation for oral gavage

-

Calipers for tumor measurement

Methodology:

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8 per group):

-

Vehicle control

-

This compound alone

-

Metformin alone

-

This compound + Metformin

-

-

Drug Administration: Administer the treatments daily via oral gavage for 21 days.

-

Monitoring:

-

Measure tumor volume with calipers every 3 days using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

-

Data Analysis: Compare the average tumor volumes and weights between the treatment groups. Calculate the percentage of tumor growth inhibition for each group relative to the vehicle control.

Visualizations

Caption: Dual metabolic targeting by this compound and Metformin.

Caption: Workflow for In Vitro Cell Viability (MTS) Assay.

Caption: Logical relationship of the combination therapy.

Dosing Regimen for GSK2041706A in Mice: Application Notes and Protocols

Initial searches for a specific dosing regimen for GSK2041706A in mice did not yield established protocols or quantitative data in published literature. Therefore, the following application notes and protocols are based on general principles for preclinical studies in mice and information on GPR119 agonists, the class of compounds to which this compound belongs.

Researchers and drug development professionals are advised to perform dose-finding studies to determine the optimal and safe dosage of this compound for their specific mouse models and experimental goals.

I. General Application Notes

Compound Profile: this compound

This compound is a potent agonist of G protein-coupled receptor 119 (GPR119). Activation of GPR119 is known to stimulate the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin secretion[1]. This makes it a potential therapeutic agent for type 2 diabetes. Preclinical studies in mouse models are essential to evaluate its efficacy and safety.

Considerations for Dosing in Mice

-

Route of Administration: The method of administration should be chosen based on the compound's properties and the experimental design. Common routes for preclinical studies in mice include oral gavage, intraperitoneal injection, and intravenous injection[2][3]. For GPR119 agonists, oral administration is often preferred to mimic the intended clinical route[4][5].

-

Dose and Frequency: The dosage and frequency will depend on the compound's pharmacokinetic and pharmacodynamic properties. It is crucial to conduct dose-response studies to identify a dose that elicits the desired biological effect without causing toxicity.

-

Vehicle Selection: The vehicle used to dissolve or suspend this compound should be non-toxic and compatible with the chosen route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like Tween 80 or DMSO. The final concentration of any organic solvent should be kept to a minimum.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use. Proper handling and restraint techniques are essential to minimize stress and ensure accurate dosing[2][3].

II. Experimental Protocols (General Framework)

The following are generalized protocols that should be adapted based on specific experimental needs and findings from dose-finding studies.

A. Oral Gavage Administration Protocol

This is a common method for precise oral dosing in mice[3].

Materials:

-

This compound

-

Appropriate vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles (flexible or rigid, appropriate size for mice)

-

Syringes

-

Balance

-